molecular formula C10H12ClNO2 B14401905 5-Butyl-4-chloropyridine-2-carboxylic acid CAS No. 86873-65-6

5-Butyl-4-chloropyridine-2-carboxylic acid

Cat. No.: B14401905
CAS No.: 86873-65-6
M. Wt: 213.66 g/mol
InChI Key: PEGRJXVVDNTUFQ-UHFFFAOYSA-N
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Description

5-Butyl-4-chloropyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a butyl group at the 5-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-4-chloropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where a ketone is reacted with a chlorinating agent to produce conjugated iminium salts. These salts, upon basic workup, react with ammonium acetate to form the desired chloropyridine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-4-chloropyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Butyl-4-chloropyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Butyl-4-chloropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyl-4-chloropyridine-2-carboxylic acid is unique due to the presence of the butyl group at the 5-position, which can influence its chemical reactivity and biological activity compared to other chloropyridinecarboxylic acids.

Properties

CAS No.

86873-65-6

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

5-butyl-4-chloropyridine-2-carboxylic acid

InChI

InChI=1S/C10H12ClNO2/c1-2-3-4-7-6-12-9(10(13)14)5-8(7)11/h5-6H,2-4H2,1H3,(H,13,14)

InChI Key

PEGRJXVVDNTUFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(C=C1Cl)C(=O)O

Origin of Product

United States

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